molecular formula C13H20N2O2 B15278677 1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclohexan-1-ol

1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclohexan-1-ol

Cat. No.: B15278677
M. Wt: 236.31 g/mol
InChI Key: FRZZJUDBBHVEJX-UHFFFAOYSA-N
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Description

1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclohexan-1-ol is a complex organic compound that features a cyclohexanol core substituted with a methoxypyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclohexan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxypyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted methoxypyridinyl derivatives.

Scientific Research Applications

1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and medicinal chemistry.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The methoxypyridinyl group can interact with enzymes and receptors, modulating their activity. The cyclohexanol core provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclohexan-1-ol is unique due to its specific substitution pattern and the presence of both a cyclohexanol core and a methoxypyridinyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

1-[[(6-methoxypyridin-3-yl)amino]methyl]cyclohexan-1-ol

InChI

InChI=1S/C13H20N2O2/c1-17-12-6-5-11(9-14-12)15-10-13(16)7-3-2-4-8-13/h5-6,9,15-16H,2-4,7-8,10H2,1H3

InChI Key

FRZZJUDBBHVEJX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NCC2(CCCCC2)O

Origin of Product

United States

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